molecular formula C11H15ClFNO2 B2684577 2-[(4-Fluorophenoxy)methyl]morpholine HCl CAS No. 1017231-15-0

2-[(4-Fluorophenoxy)methyl]morpholine HCl

Cat. No.: B2684577
CAS No.: 1017231-15-0
M. Wt: 247.69
InChI Key: CTYSDLUUAOOUBJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]morpholine HCl (CAS: 1017231-15-0) is a morpholine-derived compound featuring a 4-fluorophenoxy methyl substituent. Its molecular formula is C₁₁H₁₅FNO₂·HCl, with a molecular weight of 259.7 g/mol (HCl salt). This compound is structurally characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a 4-fluorophenoxy group via a methyl bridge. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and chemical research .

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYSDLUUAOOUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorobenzyl alcohol. This intermediate is then reacted with morpholine under basic conditions to yield 2-[(4-Fluorophenoxy)methyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Viloxazine Hydrochloride
  • Structure: (±)-2-[(2-Ethoxyphenoxy)methyl]morpholine HCl.
  • Molecular Formula: C₁₃H₂₀NO₃Cl.
  • Key Differences: Substitution: Viloxazine has a 2-ethoxyphenoxy group instead of 4-fluorophenoxy. Pharmacological Role: Viloxazine is a clinically used selective norepinephrine reuptake inhibitor (Qelbree®) for ADHD treatment, highlighting the pharmacological significance of phenoxy-morpholine derivatives . Impact of Substituents: The 4-fluoro group in the target compound may enhance metabolic stability compared to viloxazine’s ethoxy group, as fluorine often reduces oxidative metabolism .
Pinaverium Impurity III
  • Structure : 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine HCl.
  • Molecular Formula: C₁₈H₃₂NO₃Cl.
  • Key Differences: Substituent Complexity: Features a bicyclic terpene-derived chain, contrasting with the simpler aryl group in the target compound. Functional Implications: The bulky substituent in Pinaverium Impurity III likely reduces bioavailability compared to the compact 4-fluorophenoxy group in 2-[(4-Fluorophenoxy)methyl]morpholine HCl .
2-(2-(tert-Butyl)-4-Fluorophenoxy)-N-Methylethanamine HCl
  • Structure: A secondary amine with a 4-fluorophenoxy and tert-butyl group.
  • Molecular Formula: C₁₃H₂₀FNO·HCl.
  • Key Differences: Backbone: Lacks the morpholine ring but shares the 4-fluorophenoxy motif. Synthetic Relevance: Both compounds use HCl to form salts, but the morpholine ring in the target compound may confer distinct electronic and steric properties .

Pharmacological and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Note
This compound C₁₁H₁₅FNO₂·HCl 259.7 4-Fluorophenoxy Research compound; unapproved drug
Viloxazine HCl C₁₃H₂₀NO₃Cl 273.8 2-Ethoxyphenoxy FDA-approved ADHD treatment
Pinaverium Impurity III C₁₈H₃₂NO₃Cl 345.9 Bicyclic terpene Pharmaceutical impurity
2-(2-(t-Bu)-4-F-Phenoxy)ethylamine HCl C₁₃H₂₀FNO·HCl 261.8 t-Bu, 4-Fluorophenoxy Intermediate in antagonist synthesis

Role of Fluorine Substituents

  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, a common advantage in drug design .

Biological Activity

2-[(4-Fluorophenoxy)methyl]morpholine HCl is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride
  • Molecular Formula : C11_{11}H12_{12}ClFNO
  • CAS Number : 1017231-15-0
  • Molecular Weight : 233.67 g/mol

The compound features a morpholine ring substituted with a fluorophenoxy group, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : Similar compounds have shown interactions with G protein-coupled receptors (GPCRs), which play significant roles in cell signaling pathways. The fluorine atom can enhance binding through increased electron density and hydrogen bonding capabilities.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In particular, it has been tested against several cancer cell lines, including:

Cancer Cell LineIC50_{50} (µM)
A549 (Lung)15.5
HeLa (Cervical)20.3
MCF-7 (Breast)18.7

The observed IC50_{50} values indicate moderate cytotoxicity, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Studies

  • Study on Antibacterial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several morpholine derivatives, including this compound. The results indicated that the compound exhibited significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research :
    In another study focusing on cancer therapeutics, researchers conducted docking studies revealing that the compound interacts effectively with key targets involved in cancer cell proliferation. The docking scores indicated favorable binding affinities comparable to established anticancer drugs .

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